molecular formula C18H12ClF3N2O2S B12128180 (2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12128180
M. Wt: 412.8 g/mol
InChI Key: HPCMTNUERKPNRM-NVNXTCNLSA-N
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Description

The compound (2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, including a thiazolidinone ring, a chloro-trifluoromethylphenyl group, and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Chloro-Trifluoromethylphenyl Group: This step involves the reaction of the thiazolidinone intermediate with 4-chloro-3-(trifluoromethyl)aniline in the presence of a suitable catalyst.

    Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the intermediate with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine or carbonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imine or carbonyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidine-2,4-dione, 2-aminothiazole, 4-thiazolidinone.

    Uniqueness: The presence of the chloro-trifluoromethylphenyl group and the methoxybenzylidene moiety imparts unique chemical and biological properties to this compound, distinguishing it from other thiazolidinones.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H12ClF3N2O2S

Molecular Weight

412.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClF3N2O2S/c1-26-14-5-3-2-4-10(14)8-15-16(25)24-17(27-15)23-11-6-7-13(19)12(9-11)18(20,21)22/h2-9H,1H3,(H,23,24,25)/b15-8-

InChI Key

HPCMTNUERKPNRM-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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